molecular formula C19H17N5O2 B2864503 4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097934-18-2

4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2864503
CAS No.: 2097934-18-2
M. Wt: 347.378
InChI Key: CHBNFBFNRSZPRZ-UHFFFAOYSA-N
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Description

4-[3-(1H-Pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one is a synthetically designed small molecule of interest in medicinal chemistry and drug discovery research. This compound features a complex structure that incorporates multiple heterocyclic systems known to be pharmacologically relevant, including a pyrazole ring, a pyridine ring, and a piperazin-2-one scaffold. The presence of the piperazine moiety is a common feature in many biologically active molecules and FDA-approved drugs, where it often contributes to favorable pharmacokinetic properties and serves as a key scaffold for interacting with biological targets . Piperazine-containing compounds are frequently explored as kinase inhibitors, receptor modulators, and in treatments for conditions ranging from cancer to central nervous system disorders . Furthermore, the pyrazole ring is a privileged structure in medicinal chemistry, found in compounds with a broad spectrum of reported activities, including anti-inflammatory, anticancer, antiviral, and antidepressant actions . The specific combination of these rings in a single molecule makes 4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one a valuable chemical tool for researchers. It is intended for use in in vitro assays to investigate novel biological pathways, for structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

4-(3-pyrazol-1-ylbenzoyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c25-18-14-22(10-11-23(18)17-6-2-7-20-13-17)19(26)15-4-1-5-16(12-15)24-9-3-8-21-24/h1-9,12-13H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBNFBFNRSZPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one, also known by its CAS number 2097934-18-2, is a pyrazole derivative that has garnered attention for its potential pharmacological activities. This compound features a complex structure that integrates a pyrazole moiety, a piperazine ring, and a pyridine substituent, which may contribute to its biological efficacy.

Chemical Structure and Properties

The molecular formula of the compound is C19H17N5O2C_{19}H_{17}N_{5}O_{2} with a molecular weight of 347.4 g/mol. The structural complexity of this compound allows for diverse interactions with biological targets, particularly in the realm of drug design.

PropertyValue
Molecular FormulaC19H17N5O2C_{19}H_{17}N_{5}O_{2}
Molecular Weight347.4 g/mol
CAS Number2097934-18-2

Biological Activity Overview

Research into pyrazole derivatives has revealed their significant roles in various therapeutic areas, including oncology, anti-inflammatory responses, and antimicrobial activities. The specific biological activities of 4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one can be summarized as follows:

Antitumor Activity

Pyrazole derivatives are often investigated for their antitumor properties due to their ability to inhibit key oncogenic pathways. Studies have shown that compounds similar to 4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one exhibit inhibitory activity against various cancer-related targets such as BRAF(V600E) and EGFR. This compound's structural features may enhance its affinity for these targets, leading to effective tumor suppression.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vitro studies indicate that such compounds can inhibit the production of pro-inflammatory cytokines and enzymes, which are pivotal in inflammatory processes. The mechanism often involves the modulation of signaling pathways related to nitric oxide and TNF-alpha production.

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains. The presence of the piperazine ring may enhance membrane permeability, allowing for better interaction with bacterial cells. In laboratory settings, compounds similar to 4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one have demonstrated promising results against both gram-positive and gram-negative bacteria.

Study on Antitumor Activity

A recent study evaluated a series of pyrazole derivatives for their ability to inhibit BRAF(V600E), an important target in melanoma treatment. The results indicated that compounds with similar structural features to 4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one displayed IC50 values in the low micromolar range, suggesting potent antitumor activity .

Anti-inflammatory Mechanism Analysis

In another investigation focusing on anti-inflammatory mechanisms, pyrazole derivatives were found to significantly reduce LPS-induced nitric oxide production in macrophages. This study highlighted the potential of compounds like 4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one as candidates for developing new anti-inflammatory agents .

Antimicrobial Efficacy Testing

A series of tests conducted on various pyrazole derivatives revealed that those with structural similarities to 4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, indicating strong antimicrobial potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The table below compares 4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one with structurally related compounds from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
4-[3-(1H-Pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one Piperazin-2-one - 1-(Pyridin-3-yl)
- 4-[3-(1H-pyrazol-1-yl)benzoyl]
~380–400 (estimated) Hypothesized kinase/receptor modulation
4-[3-(Hydroxymethyl)quinolin-2-yl]-1-(1-methylpyrazol-4-yl)piperazin-2-one Piperazin-2-one - 1-(1-Methylpyrazol-4-yl)
- 4-[3-(Hydroxymethyl)quinolin-2-yl]
337.4 Fragment-based screening for oxidoreductase binding
6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine - Pyrazol-4-yl
- Chloro-substituted pyridine
- Pyrazinylmethyl-piperazine
Kinase inhibitor (optimized for potency/selectivity)
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one - Benzodioxol substituent
- Piperazine at position 7
Potential CNS activity due to piperazine flexibility

Key Structural and Functional Differences

Core Heterocycle: The target compound’s piperazin-2-one core differs from the imidazo[4,5-b]pyridine in or pyrido[1,2-a]pyrimidin-4-one in . The lactam ring in piperazin-2-one may confer greater metabolic stability compared to non-lactam piperazine derivatives .

Substituent Effects :

  • The 3-(1H-pyrazol-1-yl)benzoyl group in the target compound introduces a planar aromatic system with hydrogen-bonding capability, similar to the pyrazol-4-yl substituents in and . However, the benzoyl linkage may enhance π-π stacking interactions compared to alkyl or heteroaryl substitutions .
  • Piperazine derivatives with pyrazin-2-ylmethyl () or benzodioxol () groups prioritize different electronic and steric profiles, impacting solubility and receptor affinity .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for piperazin-2-one derivatives in , such as coupling a pre-functionalized benzoyl chloride with a piperazin-2-one intermediate. This contrasts with ’s use of reductive amination or nucleophilic substitution for imidazo[4,5-b]pyridine systems .

Pharmacological and Physicochemical Insights

  • Solubility: The pyridin-3-yl and benzoyl groups may reduce aqueous solubility compared to ’s hydroxymethylquinoline derivative, which has a polar hydroxymethyl group .
  • Kinase Inhibition Potential: While the target compound lacks explicit kinase data, ’s imidazo[4,5-b]pyridine derivatives demonstrate that pyrazole and piperazine moieties synergize for kinase inhibition, suggesting analogous mechanisms .
  • Metabolic Stability: The lactam ring in piperazin-2-one may resist oxidative metabolism better than non-cyclic piperazine derivatives (e.g., ), which are prone to N-dealkylation .

Q & A

Q. What synthetic methodologies are most effective for preparing 4-[3-(1H-pyrazol-1-yl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
  • Amide bond formation : Reacting 3-(1H-pyrazol-1-yl)benzoic acid with 1-(pyridin-3-yl)piperazin-2-one under carbodiimide coupling conditions (e.g., EDCl/HOBt in DMF) .
  • Solvent optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, 70–230 mesh) with gradient elution (e.g., ethyl acetate/hexane) is recommended for isolating the target compound .
    Critical Parameters :
  • Temperature control (60–80°C for coupling reactions).
  • Use of anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and analytical techniques:
  • NMR : Use 1H^{1}\text{H}-NMR (200–400 MHz) and 13C^{13}\text{C}-NMR in DMSO-d₆ or CDCl₃. Key peaks include aromatic protons (δ 7.2–8.5 ppm) and piperazine carbonyl (δ ~165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺).
  • Elemental analysis : Validate C, H, N content with ≤0.4% deviation from theoretical values .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Address discrepancies via:
  • Orthogonal assays : Compare results across enzyme inhibition, cell viability, and receptor-binding assays to confirm target specificity .
  • Structural analogs : Synthesize derivatives (e.g., modifying pyrazole or pyridine substituents) to isolate structure-activity relationships (SAR) .
    Example : If inconsistent IC₅₀ values arise, verify assay conditions (e.g., ATP concentration in kinase assays) and use standardized positive controls .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and MD simulations:
  • Target selection : Prioritize kinases or GPCRs based on structural motifs (e.g., pyridine for ATP-binding pockets) .
  • Docking parameters : Include solvation effects and flexible side chains for accuracy.
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values .
    Case Study : Docking studies for similar piperazine derivatives showed hydrogen bonding with kinase hinge regions, correlating with in vitro activity .

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